N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide
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Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H19FN2O3 and its molecular weight is 342.37. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
Karmakar, A., Sarma, R., & Baruah, J. (2007) conducted a study on the structural aspects of two amide-containing isoquinoline derivatives, which revealed the formation of gels and crystalline solids upon treatment with different mineral acids. These compounds, including N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, demonstrated significant fluorescence emission changes upon interaction with certain substances, highlighting their potential utility in material science and sensing applications. The structural characteristics and fluorescence behavior suggest their applicability in designing fluorescence-based sensors and materials with specific optical properties (Karmakar, A., Sarma, R., & Baruah, J., 2007).
Sensor Development for Metal Ions
Park, G., et al. (2015) synthesized a chemosensor based on a quinoline moiety for Zn2+ detection, demonstrating remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solutions. This sensor's high sensitivity and selectivity, along with its ability to operate in living cells, positions it as a valuable tool for monitoring zinc concentrations in biological and environmental samples. The design principles and sensing mechanism can guide the development of similar sensors for other applications (Park, G., et al., 2015).
Interaction Mechanisms and Orientation
Kalita, D., & Baruah, J. (2010) explored different spatial orientations of amide derivatives on anion coordination. Their work on the crystal structure of salts derived from N-quinolin-8-yl-2-(quinolin-8-yloxy)acetamide underlined the importance of molecular geometry in determining the compound's interaction with anions. This insight is crucial for designing molecules with tailored binding properties for use in catalysis, sensor technology, and drug design, showcasing the versatility of quinoline-based compounds in scientific research (Kalita, D., & Baruah, J., 2010).
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-13(23)22-10-2-3-14-11-16(6-9-18(14)22)21-19(24)12-25-17-7-4-15(20)5-8-17/h4-9,11H,2-3,10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZJRMRZKJUVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.